molecular formula C15H12O5 B1595876 4-Hydroxy-2,3-dimethoxyxanthone CAS No. 10527-38-5

4-Hydroxy-2,3-dimethoxyxanthone

Cat. No.: B1595876
CAS No.: 10527-38-5
M. Wt: 272.25 g/mol
InChI Key: HWDHDJJDOUMUHF-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dimethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pirone scaffold. They are found in various plants, fungi, lichens, and bacteria. The compound this compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3-dimethoxyxanthone typically involves the cyclization of appropriate benzophenone derivatives. One common method includes the use of 2,3-dimethoxybenzoyl chloride and 4-hydroxybenzaldehyde under acidic conditions to form the xanthone core. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures .

Industrial Production Methods: Industrial production of xanthones, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,3-dimethoxyxanthone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3-dimethoxyxanthone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Hydroxy-2,3-dimethoxyxanthone can be compared with other xanthone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other xanthone derivatives .

Properties

IUPAC Name

4-hydroxy-2,3-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-18-11-7-9-12(16)8-5-3-4-6-10(8)20-14(9)13(17)15(11)19-2/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHDJJDOUMUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327502
Record name NSC661742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10527-38-5
Record name NSC661742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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